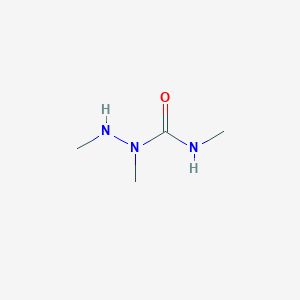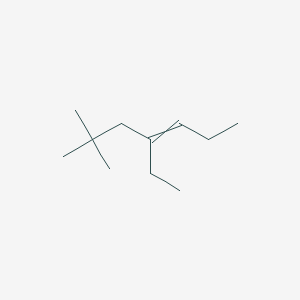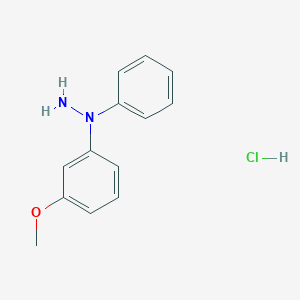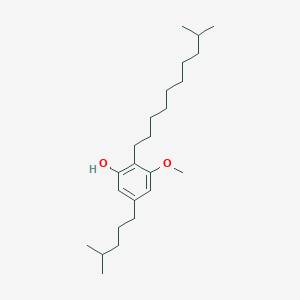![molecular formula C16H16N2O2Se2 B14504987 N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide CAS No. 63990-56-7](/img/structure/B14504987.png)
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide is an organic compound that belongs to the class of diselenides It is characterized by the presence of two selenium atoms bonded to a phenyl ring, which is further substituted with acetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide typically involves the reaction of 2-aminophenyl diselenide with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification. The general reaction can be represented as follows:
[ \text{2-Aminophenyl diselenide} + \text{Acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial methods would incorporate purification techniques like recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenol.
Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It may be used in the development of materials with unique properties, such as high conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide involves its interaction with biological molecules through its selenium atoms. Selenium is known to play a role in redox reactions, and the compound can act as an antioxidant by neutralizing reactive oxygen species (ROS). The molecular targets and pathways involved include:
Glutathione peroxidase: Selenium-containing compounds are known to mimic the activity of this enzyme, which reduces hydrogen peroxide and organic hydroperoxides.
Thioredoxin reductase: The compound may interact with this enzyme, which is involved in maintaining the redox balance within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl diselenide: Similar structure but lacks the acetamide groups.
Bis(2-aminophenyl) diselenide: Similar structure but with amino groups instead of acetamide groups.
Selenocystine: A naturally occurring selenium-containing amino acid.
Uniqueness
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide is unique due to the presence of both selenium atoms and acetamide groups, which confer distinct chemical and biological properties. The acetamide groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
63990-56-7 |
|---|---|
Formule moléculaire |
C16H16N2O2Se2 |
Poids moléculaire |
426.3 g/mol |
Nom IUPAC |
N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O2Se2/c1-11(19)17-13-7-3-5-9-15(13)21-22-16-10-6-4-8-14(16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clé InChI |
CNBPFTNNGNVODJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1[Se][Se]C2=CC=CC=C2NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Acetyloxy)imino]-N-(2-methoxyphenyl)acetamide](/img/structure/B14504911.png)
![[Fluoro(phenyl)methylidene]propanedinitrile](/img/structure/B14504918.png)

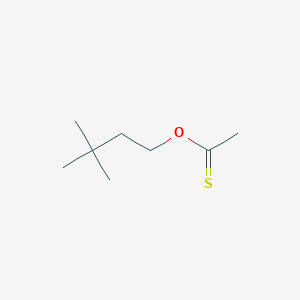
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
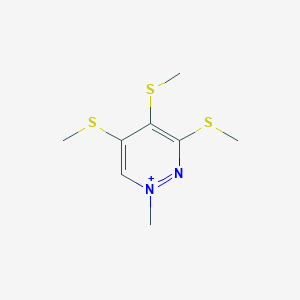
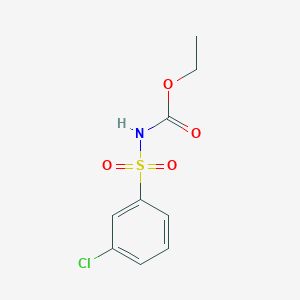
![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)
